molecular formula C11H19N3O9S B13722022 3-Methyl Cytidine-d3 Methosulfate-d3

3-Methyl Cytidine-d3 Methosulfate-d3

Cat. No.: B13722022
M. Wt: 375.39 g/mol
InChI Key: MGSZKGKDQZQWAQ-FAMMVIRESA-N
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Description

3-Methyl Cytidine-d3 Methosulfate-d3 is a deuterated derivative of cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl Cytidine-d3 Methosulfate-d3 typically involves the methylation of cytidine followed by the introduction of deuterium. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl Cytidine-d3 Methosulfate-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its original form or other reduced derivatives.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-Methyl Cytidine-d3 Methosulfate-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including NMR spectroscopy and mass spectrometry.

    Biology: Employed in studies of RNA structure and function, as well as in the investigation of metabolic pathways involving nucleosides.

    Medicine: Utilized in the development of antiviral and anticancer drugs, where its labeled form helps in tracking the distribution and metabolism of the compound in biological systems.

    Industry: Applied in the production of labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of 3-Methyl Cytidine-d3 Methosulfate-d3 involves its incorporation into RNA molecules, where it can affect the structure and function of the RNA. The deuterium labeling allows researchers to track the compound and study its interactions with various molecular targets and pathways. This information is crucial for understanding the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcytidine Methosulfate: Similar in structure but lacks deuterium labeling.

    Cytidine: The parent compound without methylation or deuterium labeling.

    5-Methylcytidine: Another methylated derivative of cytidine with different methylation position.

Uniqueness

3-Methyl Cytidine-d3 Methosulfate-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in various experimental setups, making it a valuable tool in scientific investigations .

Properties

Molecular Formula

C11H19N3O9S

Molecular Weight

375.39 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-(trideuteriomethyl)pyrimidin-2-one;trideuteriomethyl hydrogen sulfate

InChI

InChI=1S/C10H15N3O5.CH4O4S/c1-12-6(11)2-3-13(10(12)17)9-8(16)7(15)5(4-14)18-9;1-5-6(2,3)4/h2-3,5,7-9,11,14-16H,4H2,1H3;1H3,(H,2,3,4)/t5-,7-,8-,9-;/m1./s1/i2*1D3

InChI Key

MGSZKGKDQZQWAQ-FAMMVIRESA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C(=N)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.[2H]C([2H])([2H])OS(=O)(=O)O

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2C(C(C(O2)CO)O)O.COS(=O)(=O)O

Origin of Product

United States

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